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molecular formula C17H24N2O4 B3113625 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid CAS No. 196203-51-7

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid

Cat. No. B3113625
M. Wt: 320.4 g/mol
InChI Key: FLWDGGBZWCGVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669249B2

Procedure details

To a suspension of tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate 293 (3.685 g, 12.23 mmol) in EtOH (Ratio: 1.000, 50 mL) and water (Ratio: 1.000, 10 mL) was added sodium hydroxide solution (8.48 mL, 162 mmol) at 23° C. The NaOH solution was rinsed forward with water (ratio: 1.000, 2.5 mL) The reaction was stirred at 90° C. for 10 hr. The reaction mixture was cooled to 23° C., neutralized with 3N HCl (52 mL), filtered, rinsed with H2O (3×10 mL), and the resulting solid was dried in vacuo to provide the title compound as an off-white solid (3.588 g, 11.20 mmol, 92% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.42 (s, 9H) 2.29 (s, 3H) 2.81-2.90 (m, 4H) 3.42-3.53 (m, 4H) 7.05 (d, J=8.08 Hz, 1H) 7.70-7.77 (m, 2H) 12.61 (br. s., 1H). ESI-MS: m/z 321.2 (M+H)+.
Name
tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate
Quantity
3.685 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.48 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)=[C:5]([CH3:22])[CH:4]=1)#N.[OH-:23].[Na+].[OH2:25]>CCO>[C:18]([O:17][C:15]([N:12]1[CH2:13][CH2:14][N:9]([C:6]2[CH:7]=[CH:8][C:3]([C:1]([OH:25])=[O:23])=[CH:4][C:5]=2[CH3:22])[CH2:10][CH2:11]1)=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate
Quantity
3.685 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
8.48 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The NaOH solution was rinsed forward with water (ratio: 1.000, 2.5 mL) The reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 23° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with H2O (3×10 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.2 mmol
AMOUNT: MASS 3.588 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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